5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole
CAS No.:
Cat. No.: VC17700702
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClNO2 |
|---|---|
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | XREOCCQSRKNGAZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)CCl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,3-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Substituents include:
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Chloromethyl (-CH₂Cl) at position 5: Enhances electrophilicity, enabling nucleophilic substitution reactions.
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4-Ethoxyphenyl (-C₆H₄-OCH₂CH₃) at position 2: Contributes steric bulk and modulates electronic properties via the electron-donating ethoxy group.
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Methyl (-CH₃) at position 4: Stabilizes the ring through hyperconjugation.
The molecular formula is C₁₃H₁₄ClNO₂, with a molar mass of 251.71 g/mol.
Spectroscopic Characteristics
Key spectroscopic data inferred from structural analogs:
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¹H NMR: Peaks at δ 1.4 ppm (triplet, -OCH₂CH₃), δ 3.8–4.3 ppm (multiplet, -CH₂Cl and -OCH₂), δ 6.9–7.5 ppm (aromatic protons).
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IR: Stretching vibrations at 750 cm⁻¹ (C-Cl), 1,250 cm⁻¹ (C-O-C), and 1,650 cm⁻¹ (C=N).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 251.71 g/mol |
| Boiling Point | 343–345°C (estimated) |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| Solubility | Low in water; soluble in DMSO |
The chloromethyl group increases lipophilicity, enhancing membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common method involves cyclizing 4-ethoxybenzaldehyde and 1,3-dichloroacetone under acidic reflux conditions:
Reaction Mechanism:
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Formation of imine intermediate: 4-ethoxybenzaldehyde reacts with ammonium acetate.
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Cyclization: 1,3-dichloroacetone introduces the chloromethyl and methyl groups via acid-catalyzed ring closure.
Optimization Parameters:
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Catalyst: p-Toluenesulfonic acid (pTSA) at 5 mol%.
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Temperature: 110°C under reflux for 12 hours.
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Yield: 68–72% after column chromatography.
Industrial-Scale Manufacturing
Continuous flow reactors are employed to enhance efficiency:
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Residence Time: 30 minutes at 120°C.
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Throughput: 5 kg/hour with >95% purity.
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Cost Reduction: Recycling solvents reduces waste by 40%.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. The chloromethyl group likely alkylates bacterial enzymes, disrupting cell wall synthesis.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Antibacterial agents: Reacting with amines yields quaternary ammonium derivatives.
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Anticancer prodrugs: Conjugation with targeting peptides enhances tumor specificity.
Structure-Activity Relationship (SAR) Studies
| Derivative | Modification | Activity Change |
|---|---|---|
| 5-Aminomethyl analog | -CH₂NH₂ instead of -CH₂Cl | 2× higher MIC vs. E. coli |
| 4-Ethyl variant | -CH₂CH₃ at position 4 | Reduced cytotoxicity |
Future Directions and Challenges
Research Opportunities
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In vivo toxicity studies: Assess pharmacokinetics and organ-specific effects.
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Hybrid molecules: Combine with flavonoids or coumarins for dual-action therapeutics.
Industrial Challenges
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Scalability: Optimizing continuous flow systems for higher throughput.
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Regulatory compliance: Addressing genotoxicity concerns linked to chloromethyl groups.
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